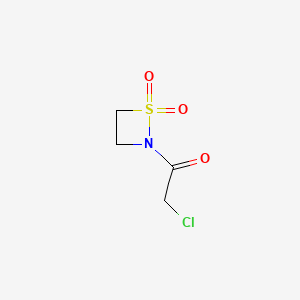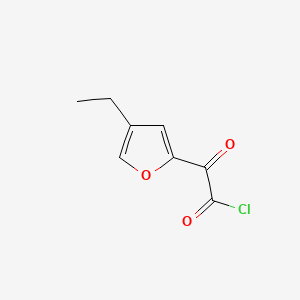
H-Lys-Thr-Tyr-OH
Vue d'ensemble
Description
The compound H-Lys-Thr-Tyr-OH is a tripeptide consisting of three amino acids: lysine, threonine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this compound is lysine, threonine, and tyrosine, which are linked by peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Thr-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, which simplifies purification and allows for the efficient synthesis of peptides.
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: Attach the first amino acid (tyrosine) to a solid resin.
Step 2: Protect the amino group of tyrosine using a protecting group like Fmoc (fluorenylmethyloxycarbonyl).
Step 3: Deprotect the amino group and couple the next amino acid (threonine) using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Step 4: Repeat the deprotection and coupling steps for the final amino acid (lysine).
Step 5: Cleave the peptide from the resin and remove all protecting groups using a strong acid like trifluoroacetic acid (TFA).
-
Solution-Phase Synthesis
Step 1: Protect the amino and carboxyl groups of the amino acids.
Step 2: Couple the amino acids in the desired sequence using coupling reagents.
Step 3: Deprotect the peptide to obtain the final product.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys-Thr-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino groups in lysine can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for lysine modification.
Major Products Formed
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with various functional groups attached to lysine.
Applications De Recherche Scientifique
H-Lys-Thr-Tyr-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for enzymatic studies and protein-protein interaction research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of H-Lys-Thr-Tyr-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins through its amino acid residues. The lysine residue can form ionic bonds, the threonine residue can participate in hydrogen bonding, and the tyrosine residue can engage in hydrophobic interactions and aromatic stacking.
Comparaison Avec Des Composés Similaires
H-Lys-Thr-Tyr-OH: can be compared with other tripeptides like H-Lys-Tyr-Thr-OH and H-Thr-Lys-Tyr-OH . While these peptides have similar amino acid compositions, their sequences and properties differ, leading to unique biological activities and applications.
Similar Compounds
H-Lys-Tyr-Thr-OH: A tripeptide with a different sequence, affecting its interaction with biological targets.
H-Thr-Lys-Tyr-OH: Another tripeptide with a different sequence, leading to distinct properties and applications.
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(23-17(26)14(21)4-2-3-9-20)18(27)22-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQSSOAGMZGXFT-MEYUZBJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,4S,5R,8S)-4,8,11-trimethyl-3,7-dioxo-2-oxatricyclo[6.5.0.01,5]tridec-10-en-9-yl] 4-methoxybenzoate](/img/structure/B564216.png)
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)



![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)


![Trisodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B564227.png)




